7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one
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Overview
Description
7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms in the structure often enhances the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol and 7-hydroxychromen-4-one.
Etherification: The hydroxyl group of 7-hydroxychromen-4-one is reacted with 2-bromoethanol in the presence of a base (e.g., potassium carbonate) to form the 7-(2-bromoethoxy) derivative.
Bromination: The 7-(2-bromoethoxy) derivative is then brominated using a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the 3-position of the chromen-4-one ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The chromen-4-one core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions (e.g., Suzuki coupling) to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride).
Coupling: Palladium catalysts in the presence of a base (e.g., potassium carbonate).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a quinone derivative.
Scientific Research Applications
7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one would depend on its specific biological target. Generally, chromen-4-one derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of bromine atoms may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chloroethoxy)-3-(4-chlorophenyl)chromen-4-one
- 7-(2-Fluoroethoxy)-3-(4-fluorophenyl)chromen-4-one
- 7-(2-Iodoethoxy)-3-(4-iodophenyl)chromen-4-one
Uniqueness
7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one: is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological properties compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
7-(2-bromoethoxy)-3-(4-bromophenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O3/c18-7-8-21-13-5-6-14-16(9-13)22-10-15(17(14)20)11-1-3-12(19)4-2-11/h1-6,9-10H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARAYGURSJVPEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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